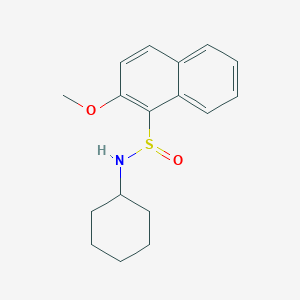![molecular formula C14H13ClN2O5S B2946700 N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide CAS No. 1333511-97-9](/img/structure/B2946700.png)
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide, also known as CPDSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDSB is a small molecule inhibitor that targets protein kinases, enzymes that play critical roles in cell signaling pathways.
作用机制
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide exerts its inhibitory effect on protein kinases by binding to the ATP-binding site in the kinase domain, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and survival, which are critical processes for cancer cell growth.
Biochemical and Physiological Effects
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide inhibits the growth of cancer cells and induces apoptosis, a form of programmed cell death. In vivo studies have shown that N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide reduces tumor growth in mouse models of cancer.
实验室实验的优点和局限性
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, which makes it an excellent tool for studying kinase signaling pathways. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been shown to be effective in preclinical studies, which suggests that it has potential as a therapeutic agent. However, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has several limitations for lab experiments. It is a complex molecule that requires specialized expertise to synthesize and handle. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has not been extensively studied in clinical trials, which limits our understanding of its safety and efficacy.
未来方向
There are several future directions for the study of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to study its effect on other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is also involved in cancer cell growth. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide as a therapeutic agent.
Conclusion
In conclusion, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a potent inhibitor of protein kinases, which makes it an excellent tool for studying kinase signaling pathways. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been shown to be effective in preclinical studies, which suggests that it has potential as a therapeutic agent. However, further studies are needed to determine its safety and efficacy in clinical trials.
合成方法
The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide involves a series of chemical reactions that require specialized equipment and expertise. The detailed synthesis method of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is beyond the scope of this paper, but it is worth mentioning that N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a challenging compound to synthesize due to its complex structure and the need for high purity.
科学研究应用
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a potent inhibitor of several protein kinases, including FLT3, Kit, and PDGFR, which are known to be involved in the development and progression of cancer. Therefore, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been investigated as a potential anticancer agent.
属性
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonyl-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-21-11-5-3-9(7-12(11)22-2)14(18)17-23(19,20)10-4-6-13(15)16-8-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENXURVHXDDVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)

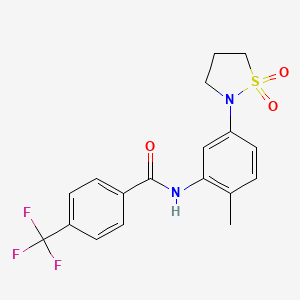
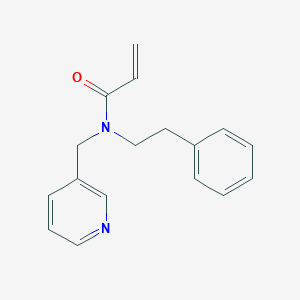
![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)
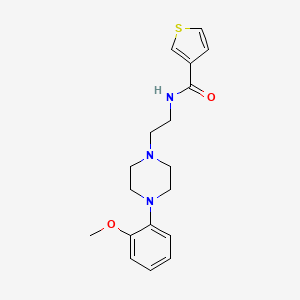
![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2946631.png)
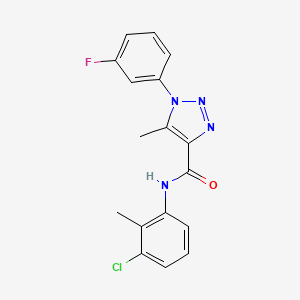
![3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine](/img/structure/B2946634.png)

![2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2946637.png)
